(E)-S-Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enethioate
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Overview
Description
(E)-S-Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enethioate is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enethioate typically involves the reaction of 4-methoxybenzaldehyde with a suitable thioester precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation followed by esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(E)-S-Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioester group to a thiol or alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-S-Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enethioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (E)-S-Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release active thiol compounds, which can interact with various enzymes and proteins. This interaction can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
(E)-S-Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enethioate is unique due to its specific combination of a methoxyphenyl group and a thioester functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12O3S |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
S-methyl (E)-4-(4-methoxyphenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C12H12O3S/c1-15-10-6-3-9(4-7-10)5-8-11(13)12(14)16-2/h3-8H,1-2H3/b8-5+ |
InChI Key |
VGLDKXXFBDHOHI-VMPITWQZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C(=O)SC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C(=O)SC |
Origin of Product |
United States |
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